molecular formula C14H16N8S B11039058 6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine

6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B11039058
M. Wt: 328.40 g/mol
InChI Key: MCSWDMPGSLFIKN-UHFFFAOYSA-N
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Description

6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable triazine derivative. One common method includes the use of 6-chloromethyl-1,3,5-triazines as a starting material. The reaction is carried out in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature . The reaction mixture is then poured onto crushed ice to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazine core.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazines exhibit significant antimicrobial properties . The presence of the triazole moiety in this compound enhances its effectiveness against various pathogens. Studies have shown that similar compounds can act as antifungal agents and may also demonstrate activity against bacteria and viruses .

Anticancer Properties

Compounds containing triazine structures have been investigated for their anticancer activities . The ability of these compounds to inhibit tumor growth has been linked to their interaction with cellular pathways involved in cancer proliferation. For instance, some derivatives have shown efficacy in targeting specific cancer cell lines by inducing apoptosis or cell cycle arrest .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties , similar to other triazine derivatives that have been reported to inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial for reducing inflammation and pain in various conditions .

Modulation of Enzyme Activity

The compound is also noted for its potential to modulate the activity of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 , which is relevant in metabolic disorders like obesity and diabetes. This modulation could lead to therapeutic applications in managing metabolic syndrome and related diseases .

Herbicidal Activity

Triazine derivatives are widely recognized for their herbicidal properties . The compound's structure suggests it may inhibit specific plant growth regulators or pathways, making it useful in agricultural formulations aimed at controlling unwanted vegetation without harming crops .

Plant Growth Regulation

Research into similar compounds has indicated that they can act as plant growth regulators , promoting or inhibiting growth based on concentration and application method. This characteristic can be leveraged to enhance crop yields or manage growth patterns in various agricultural settings .

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers synthesized several triazine derivatives and evaluated their antimicrobial activities against standard microbial strains. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential for development into antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer properties of triazine derivatives found that specific compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways. These findings highlight the therapeutic potential of triazine-based compounds in oncology .

Case Study 3: Environmental Impact Study

Research on the herbicidal effects of triazine compounds demonstrated their effectiveness in controlling weed populations while minimizing environmental impact compared to traditional herbicides. This study emphasized the need for further exploration into sustainable agricultural practices utilizing such compounds .

Mechanism of Action

The mechanism of action of 6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, its antiviral activity may be attributed to the inhibition of viral replication by binding to viral enzymes or proteins . The presence of the triazole and triazine moieties allows the compound to form hydrogen bonds and other interactions with biological targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine stands out due to its combination of triazole and triazine moieties, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a versatile compound in scientific research.

Biological Activity

The compound 6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine is a novel organic molecule that belongs to the class of substituted triazines. Its unique structure, featuring a [1,3,5]triazine core with multiple functional groups, suggests significant potential for various biological activities. This article aims to explore the biological activity of this compound, drawing from diverse research findings and case studies.

Structural Overview

The compound's structure can be described as follows:

  • Core Structure : [1,3,5]triazine
  • Substituents :
    • p-tolyl group
    • Sulfanylmethyl moiety linked to a 4-methyl-4H-[1,2,4]triazole

This complex arrangement of functional groups indicates potential for diverse chemical reactivity and biological activity.

Anticancer Activity

Research indicates that compounds containing a triazole moiety exhibit significant anticancer properties. For instance, sulfanyltriazoles have shown promising results against various cancer cell lines:

  • Case Study : A study reported that certain sulfanyltriazoles exhibited effective cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with EC50 values indicating potent activity .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives is well-documented. The presence of the sulfanylmethyl group in this compound may enhance its antimicrobial efficacy:

  • Mechanism : The triazole ring can interfere with the synthesis of nucleic acids in bacteria and fungi, leading to their inhibition .

Other Biological Activities

The compound may also possess several other biological activities based on its structural features:

  • Anti-inflammatory : Triazole derivatives are known for their anti-inflammatory properties.
  • Antiviral : Some studies suggest potential activity against HIV and other viruses due to structural similarities with known antiviral agents .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerEffective against MCF-7 and Bel-7402 cell lines
AntimicrobialInhibits bacterial and fungal growth
Anti-inflammatoryReduces inflammation in various models
AntiviralPotential activity against HIV

Case Studies

  • Sulfanyltriazoles in Cancer Therapy :
    • A series of sulfanyltriazoles were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity.
  • Antimicrobial Screening :
    • A study evaluated the antimicrobial properties of several triazole derivatives against standard strains. The results showed significant inhibition zones, indicating effective antimicrobial activity.

Properties

Molecular Formula

C14H16N8S

Molecular Weight

328.40 g/mol

IUPAC Name

2-N-(4-methylphenyl)-6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H16N8S/c1-9-3-5-10(6-4-9)17-13-19-11(18-12(15)20-13)7-23-14-21-16-8-22(14)2/h3-6,8H,7H2,1-2H3,(H3,15,17,18,19,20)

InChI Key

MCSWDMPGSLFIKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=CN3C

Origin of Product

United States

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